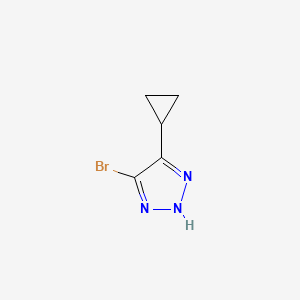

5-bromo-4-cyclopropyl-1H-1,2,3-triazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-cyclopropyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXCZGVLWBNSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269206 | |

| Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346948-93-3 | |

| Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346948-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of 1h 1,2,3 Triazole Scaffolds

The 1H-1,2,3-triazole ring system is a five-membered heterocycle containing three adjacent nitrogen atoms, a structure that imparts a unique combination of chemical stability and reactivity. scirp.orgresearchgate.net This scaffold has garnered immense attention in modern organic synthesis, largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). scirp.orgresearchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, and its reliability has made the triazole core a popular linker in the construction of more complex molecules. scirp.org

Beyond their role as inert linkers, 1H-1,2,3-triazoles are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net Their unique electronic properties, including a large dipole moment and the ability to participate in hydrogen bonding and coordination with metal ions, also make them valuable components in the design of functional materials such as corrosion inhibitors, dyes, and sensors. nih.gov The stability of the triazole ring to metabolic degradation, acidic and basic hydrolysis, and oxidative and reductive conditions further enhances its appeal in both pharmaceutical and materials science applications.

The Rationale for Investigating Halogenated and Cyclopropyl Bearing Derivatives

The strategic substitution of the 1H-1,2,3-triazole core is a key area of research aimed at modulating the physicochemical and biological properties of the resulting molecules. The presence of a bromine atom and a cyclopropyl (B3062369) group in 5-bromo-4-cyclopropyl-1H-1,2,3-triazole is a deliberate design choice rooted in established medicinal and synthetic chemistry principles.

Halogenated Triazoles: The introduction of halogen atoms, such as bromine, onto the triazole ring is a well-established strategy for enhancing the biological activity of a molecule. Halogens can increase lipophilicity, thereby improving membrane permeability, and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the bromine atom in a compound like this compound can serve as a versatile synthetic handle, enabling further functionalization through cross-coupling reactions. nih.gov

Academic Research Trends in Polyfunctionalized Azole Systems

The investigation of polyfunctionalized azole systems, such as 5-bromo-4-cyclopropyl-1H-1,2,3-triazole, is a prominent trend in contemporary chemical research. There is a growing interest in developing synthetic methodologies that allow for the precise and efficient construction of multi-substituted heterocyclic compounds. nih.gov Researchers are exploring novel catalytic systems and reaction conditions to control regioselectivity and expand the scope of accessible molecular architectures. frontiersin.org

A significant focus of current research is the exploration of the biological activities of these complex azoles. mdpi.com Scientists are investigating how the interplay of different functional groups influences the interaction of these molecules with biological targets. This includes studies on their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The development of new analytical techniques for the characterization of these compounds, including advanced spectroscopic and crystallographic methods, is also an active area of research. ijbr.com.pkmdpi.com

Statement of Research Scope and Objectives for 5 Bromo 4 Cyclopropyl 1h 1,2,3 Triazole

Retrosynthetic Analysis of the 1H-1,2,3-Triazole Core with Bromo and Cyclopropyl Substituents

A retrosynthetic analysis of this compound reveals several possible synthetic disconnections. The most logical and widely employed approach for the construction of 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. organic-chemistry.org This reaction, particularly its copper-catalyzed variant (CuAAC), offers high regioselectivity and functional group tolerance. jetir.orgresearchgate.net

Therefore, the primary retrosynthetic disconnection of the target triazole leads to two key precursors: a cyclopropyl-substituted alkyne and a bromo-functionalized azide.

Figure 1: Retrosynthetic Disconnection of this compound

Strategic Approaches for Introducing the Cyclopropyl Moiety onto the Azole Framework

The introduction of the cyclopropyl group is envisioned to occur prior to the formation of the triazole ring. This involves the synthesis of a cyclopropyl-substituted building block, most commonly cyclopropylacetylene (B33242).

Several methods exist for the synthesis of cyclopropylacetylene. A common laboratory-scale preparation involves the dehydrohalogenation of a dihalocyclopropyl precursor. For instance, the reaction of 1,1-dibromo-2-cyclopropylcyclopropane with a strong base like sodium amide can yield cyclopropylacetylene. Another approach involves the reaction of a cyclopropyl Grignard reagent with a propargyl halide. The synthesis of cyclopropane-containing natural products often utilizes metal-catalyzed diazomethane (B1218177) cyclopropanation or Simmons-Smith cyclopropanation of alkenes, followed by functional group manipulation to introduce the alkyne moiety. marquette.edunih.gov

An alternative, though less common, strategy would involve the direct cyclopropanation of a pre-formed triazole ring bearing a suitable functional group, such as a vinyl or haloalkyl substituent. However, this approach is often limited by issues of selectivity and the stability of the triazole ring under the reaction conditions.

Regioselective Incorporation of Bromine into the 1,2,3-Triazole Ring System

The introduction of the bromine atom can be achieved either before or after the formation of the triazole ring.

Pre-cycloaddition Bromination: This strategy involves the use of a bromo-functionalized precursor, such as a bromo-substituted azide. The synthesis of such azides can be accomplished through various methods. For example, the substitution reaction of a corresponding bromide with sodium azide is a common approach. d-nb.info The synthesis of azide-functionalized bromoarylaldehydes has been reported, which can then be converted to the desired bromo-azide building blocks. beilstein-journals.orgchemrxiv.orgnih.govresearchgate.net

Post-cycloaddition Bromination: This approach involves the direct bromination of the pre-formed 4-cyclopropyl-1H-1,2,3-triazole. Electrophilic bromination of the triazole ring can be challenging due to the electron-deficient nature of the heterocycle. However, under specific conditions, direct halogenation can be achieved. The regioselectivity of the bromination would be directed by the existing substituents on the triazole ring. In the case of 4-cyclopropyl-1H-1,2,3-triazole, the C5 position is the most likely site for electrophilic attack. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent system could be explored. The development of metal-free protocols for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has also been an area of interest. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the most efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This "click chemistry" reaction proceeds under mild conditions and tolerates a wide array of functional groups, making it ideal for the synthesis of complex molecules. organic-chemistry.orgjetir.org

Synthesis of Precursor Building Blocks: Bromo-Functionalized Azides and Cyclopropyl-Substituted Alkynes

The success of the CuAAC approach hinges on the availability of the requisite precursor building blocks.

Synthesis of Bromo-Functionalized Azides: A plausible route to a suitable bromo-azide precursor could involve the diazotization of a bromo-substituted amine followed by treatment with sodium azide. Alternatively, nucleophilic substitution of a bromo-dihaloalkane with sodium azide could yield a bromoalkyl azide. The synthesis of azide-functionalized bromo-aryl-aldehydes has been demonstrated, which can serve as versatile intermediates. chemrxiv.orgresearchgate.net For instance, the substitution reaction of a benzyl (B1604629) bromide with sodium azide can deliver the corresponding azide in high yield. d-nb.info

Synthesis of Cyclopropyl-Substituted Alkynes: Cyclopropylacetylene is a commercially available compound, but its synthesis can be achieved through various reported methods. One common method is the reaction of epichlorohydrin (B41342) with lithium acetylide, followed by a rearrangement. Another approach involves the Kulinkovich reaction of an ester with a Grignard reagent in the presence of a titanium catalyst to form a cyclopropanol (B106826), which can then be converted to the alkyne. The synthesis of substituted alkynes through C-C coupling reactions is also a well-established field. organic-chemistry.org

Optimization of Reaction Conditions for Regioselective Synthesis of this compound

The CuAAC reaction typically involves a copper(I) catalyst, which can be generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, and a reducing agent, like sodium ascorbate. beilstein-journals.orgroyalsocietypublishing.org The reaction is often carried out in a variety of solvents, including water, t-BuOH/H₂O mixtures, and organic solvents like THF and DMF. beilstein-journals.orgresearchgate.net

The optimization of reaction conditions would involve screening different copper sources, reducing agents, solvents, and temperatures to maximize the yield and purity of the desired this compound. The reaction between an arylacetylene and an azide in hot water has been shown to give 1,4-disubstituted 1,2,3-triazoles in high yields. nih.gov

Table 1: Representative Conditions for CuAAC Reactions

| Entry | Copper Source | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |

| 1 | CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (50 mol%) | t-BuOH/H₂O (1:1) | Room Temp | >90 | beilstein-journals.org |

| 2 | CuI (20 mol%) | - | DIPEA | - | 83 | royalsocietypublishing.org |

| 3 | CuSO₄·5H₂O (20 mol%) | Sodium Ascorbate (20 mol%) | Water | - | - | royalsocietypublishing.org |

| 4 | CuBr | - | Neat | Room Temp | Quantitative | nih.gov |

This table presents a selection of reported conditions and is not an exhaustive list.

Exploration of Catalyst Systems and Ligand Effects in CuAAC for Triazole Derivatives

The efficiency and rate of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the copper(I) oxidation state and prevent catalyst disproportionation. tdl.org A variety of ligands have been developed and employed in CuAAC reactions.

Tris(triazolylmethyl)amine (TBTA) and its derivatives are among the most common and effective ligands. nih.govresearchgate.net Other notable ligands include tris(2-benzimidazolylmethyl)amine (B1330919) (BimH)₃ and various pyridinyl-triazole ligand systems. researchgate.netresearchgate.net The choice of ligand can influence the reaction rate, catalyst loading, and even the tolerance to certain functional groups. For instance, some ligands are more effective in aqueous media, while others perform better in organic solvents. nih.gov The development of functionalized NHC-based polynuclear copper catalysts has also shown high activity in CuAAC reactions. nih.gov

The exploration of different catalyst-ligand combinations would be a crucial step in developing a robust and efficient synthesis of this compound. The use of heterogeneous catalysts, such as Cu-Al mixed oxides, also offers advantages in terms of catalyst recovery and recycling. royalsocietypublishing.org

Table 2: Common Ligands Used in CuAAC Reactions

| Ligand | Abbreviation | Key Features | Reference |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | TBTA | Accelerates reaction, stabilizes Cu(I) | researchgate.net |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Water-soluble, biocompatible | researchgate.net |

| Tris(2-benzimidazolylmethyl)amine | (BimH)₃ | Effective for accelerating the reaction | researchgate.net |

| Pyridinyl-triazole systems | - | Superior ligands for CuI-catalyzed reactions | researchgate.net |

This table highlights some of the commonly employed ligands in CuAAC.

Mechanistic Investigations of Copper(I)-Catalyzed Cycloadditions Leading to Functionalized Triazoles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and broad functional group tolerance. beilstein-journals.orgnih.gov Mechanistic studies have been crucial in understanding and optimizing this powerful transformation. It is generally accepted that the reaction is not a concerted process but proceeds through a stepwise mechanism involving copper acetylide intermediates. nih.govyoutube.com

The catalytic cycle is believed to initiate with the formation of a copper(I) acetylide from a terminal alkyne. nih.gov Kinetic studies have indicated that the reaction rate is second order with respect to the copper(I) ion concentration, suggesting that the catalytically active species is a dinuclear copper complex. nih.gov In this proposed dinuclear mechanism, one copper atom binds the acetylide in a σ-fashion while the other coordinates to the π-system of the alkyne. nih.gov

Following the formation of the copper acetylide, the organic azide coordinates to a copper center, which activates it for nucleophilic attack. nih.gov The subsequent step involves the cyclization, where the terminal nitrogen of the azide attacks the internal carbon of the acetylide, leading to a six-membered copper-containing intermediate, often referred to as a copper triazolide. beilstein-journals.orgnih.gov The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, thereby closing the catalytic cycle. nih.gov

For the synthesis of more complex, fully substituted triazoles, such as this compound, the mechanism adapts. The reaction of 1-haloalkynes with azides, for instance, also proceeds via a copper(I) catalyst. nih.gov Mechanistic proposals suggest a pathway similar to the classic CuAAC, involving the formation of a σ-acetylide complex. nih.gov This reaction provides direct access to 5-halo-1,2,3-triazoles, which are valuable intermediates for further functionalization. nih.gov The stability and unique reactivity of the copper intermediates are key to the reaction's success, allowing for the creation of highly functionalized triazole rings under mild conditions. nih.govnih.gov

Metal-Free and Organocatalytic Azide-Alkyne Cycloaddition Protocols

While CuAAC is highly effective, concerns over the potential toxicity of residual copper in biological applications have spurred the development of metal-free and organocatalytic alternatives. psu.eduacs.org These approaches seek to achieve the [3+2] cycloaddition of azides and alkynes without the need for a transition-metal catalyst, often relying on substrate activation or the use of non-metallic catalysts. psu.edu

Development of Environmentally Benign Synthetic Pathways

A significant driver in the development of metal-free methods is the principle of green chemistry, which seeks to create more sustainable and environmentally friendly chemical processes. mdpi.com These pathways often utilize benign solvents like water, employ recyclable catalysts, or use energy sources like microwave or ultrasound to accelerate reactions, reducing waste and energy consumption. mdpi.comaacmanchar.edu.in

Several strategies have emerged:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a prominent metal-free method that uses strained cyclooctynes. The high ring strain (approximately 18 kcal/mol) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst. nih.gov However, this approach can sometimes lead to a mixture of regioisomers. nih.gov

Organocatalysis : Non-metallic, small organic molecules can catalyze the azide-alkyne cycloaddition. For example, an isobenzofuran-based organocatalyst has been computationally designed and experimentally validated to accelerate the reaction and control regioselectivity through a cycle of Diels-Alder and retro-Diels-Alder reactions. nih.gov Other approaches use enolate or enamine-mediated catalysis to activate carbonyl compounds for reaction with azides, forming functionalized triazoles. acs.org

Alternative Energy Sources : Microwave irradiation and sonication have been used to promote copper-free cycloadditions, often leading to shorter reaction times and improved yields compared to conventional heating. aacmanchar.edu.innih.gov

These methods represent a move towards more sustainable synthetic practices in triazole chemistry. nih.gov

| Method | Catalyst/Promoter | Key Features | Typical Solvents | Reference |

|---|---|---|---|---|

| SPAAC | None (Ring Strain) | Metal-free; fast at ambient temperature; requires strained alkynes. | Aqueous buffers, Organic solvents | nih.gov |

| Organocatalysis | Isobenzofuran, Proline derivatives, TMG | Metal-free; can control regioselectivity; avoids metal contamination. | Organic solvents | acs.orgnih.gov |

| Microwave-Assisted Synthesis | None (Thermal) | Metal-free; rapid heating; reduced reaction times. | Various | aacmanchar.edu.innih.gov |

| Heterogeneous Zn-Catalysis | CTAB-stabilized ZnO nanorods | Water-driven; recyclable catalyst; no base or reducing agents needed. | Water | researchgate.net |

| Solvent-Free Catalysis | Tungstate sulfuric acid (TSA) | Solid acid catalyst; solvent-free conditions; high atom economy. | None | tandfonline.com |

Scope and Limitations of Metal-Free Approaches for this compound

The synthesis of a specific, highly substituted triazole like this compound using metal-free methods presents distinct challenges. The primary limitation stems from the inherent reactivity of the starting materials. The classical thermal Huisgen cycloaddition between an azide and an alkyne is often slow and requires high temperatures, typically resulting in a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org

Substrate Activation is Key : Metal-free approaches generally require an "activated" alkyne or azide to proceed under mild conditions. psu.edu For the synthesis of the target compound, the alkyne would be cyclopropylacetylene. This alkyne is not "spring-loaded" with ring strain like the cyclooctynes used in SPAAC. nih.gov Therefore, a simple thermal reaction with an appropriate azide (e.g., Br-N₃, which is unstable, or reacting an azide with a bromo-cyclopropyl alkyne) would likely be inefficient and non-regioselective.

Regioselectivity : Achieving the desired 1,4-substitution pattern (to place the cyclopropyl group at C4) and subsequent C5 bromination is a major hurdle. Without the directing effect of a copper catalyst, controlling the regiochemical outcome is difficult. Organocatalysis offers a potential solution, but the development of a catalyst specifically for the reaction between a cyclopropyl alkyne and an azide source to form the desired isomer has not been widely reported. nih.gov

Harsh Conditions : Some metal-free protocols may require conditions (e.g., strong bases like t-BuOK) that might not be compatible with all functional groups or might lead to side reactions. organic-chemistry.org

In essence, while metal-free methods are highly desirable from an environmental and biological standpoint, their application to the synthesis of specific, unactivated, and highly substituted triazoles like this compound is limited. The scope is often confined to substrates with activating features, such as ring strain or electron-withdrawing groups, which are absent in the core reactants for the target molecule. researchgate.netresearchgate.net

Post-Synthetic Functionalization Strategies for this compound Formation

An alternative and powerful strategy for accessing complex triazoles involves the modification of a pre-formed triazole ring. This post-synthetic functionalization allows for the late-stage introduction of key substituents, providing a modular approach to a variety of analogues.

Direct Bromination of Pre-formed Cyclopropyl-1H-1,2,3-triazole Analogues

This approach involves first synthesizing a 4-cyclopropyl-1H-1,2,3-triazole via a standard method like CuAAC (from cyclopropylacetylene and an azide) and then introducing the bromine atom directly onto the C5 position of the triazole ring. Direct C-H halogenation of 1,2,3-triazoles has been shown to be an effective strategy.

A convenient and efficient method for the direct halogenation of 4-aryl-1,2,3-triazoles has been developed using a potassium halide (KX) and Oxone as an oxidant under transition-metal-free conditions. rsc.org This system allows for the chemoselective halogenation at the C5 position in good to excellent yields at ambient temperature. Applying this protocol, a pre-formed 4-cyclopropyl-1H-1,2,3-triazole could be treated with potassium bromide (KBr) and Oxone to yield the desired this compound. This method is attractive due to its mild conditions and the use of readily available and inexpensive reagents. rsc.org

| Substrate (4-Aryl-1,2,3-triazole) | Halogen Source | Product | Yield (%) |

|---|---|---|---|

| 4-Phenyl-1H-1,2,3-triazole | KBr | 5-Bromo-4-phenyl-1H-1,2,3-triazole | 89 |

| 4-(p-Tolyl)-1H-1,2,3-triazole | KBr | 5-Bromo-4-(p-tolyl)-1H-1,2,3-triazole | 92 |

| 4-(4-Methoxyphenyl)-1H-1,2,3-triazole | KBr | 5-Bromo-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 94 |

| 4-(4-Chlorophenyl)-1H-1,2,3-triazole | KBr | 5-Bromo-4-(4-chlorophenyl)-1H-1,2,3-triazole | 86 |

| 4-Phenyl-1H-1,2,3-triazole | KCl | 5-Chloro-4-phenyl-1H-1,2,3-triazole | 85 |

| 4-Phenyl-1H-1,2,3-triazole | KI | 5-Iodo-4-phenyl-1H-1,2,3-triazole | 95 |

Introduction of the Cyclopropyl Group onto Bromo-1H-1,2,3-triazole Precursors

The converse strategy involves starting with a bromo-substituted triazole and introducing the cyclopropyl group, typically via a metal-catalyzed cross-coupling reaction. This would first require the synthesis of a 4-bromo-1H-1,2,3-triazole or a 5-bromo-1H-1,2,3-triazole. The synthesis of 5-bromo-1,2,3-triazoles can be achieved, for example, by the reaction of an azide with dibromoacetylene.

Once the bromo-triazole precursor is obtained, the cyclopropyl group can be installed. While direct examples for this specific transformation are not prevalent, analogous reactions provide a strong proof of concept. For instance, nickel-catalyzed coupling reactions have been successfully used to introduce alkyl groups onto heterocyclic rings. A notable example is the nickel-catalyzed cyclopentylation of 5-bromo-1H-1,2,4-triazole with cyclopentylzinc bromide, which proceeds in high yield. A similar approach could be envisioned for the target molecule, using a cyclopropyl-organometallic reagent (e.g., cyclopropylzinc bromide or cyclopropylboronic acid) in a nickel- or palladium-catalyzed cross-coupling with a suitable 4-bromo-1,2,3-triazole precursor. The versatility of such cross-coupling reactions makes this a feasible, albeit less direct, route to the target compound. nih.gov

Regioselective N-Alkylation and Its Control in Brominated 1H-1,2,3-Triazoles

The N-alkylation of unsymmetrical 1H-1,2,3-triazoles presents a significant challenge in synthetic chemistry due to the potential for forming a mixture of regioisomers (N-1 and N-2 substituted products). Control over this regioselectivity is crucial for the synthesis of specific, functionally optimized molecules. Research has demonstrated that the strategic placement of a bromine atom on the triazole ring can effectively direct the outcome of N-alkylation reactions. organic-chemistry.org

Studies on 4-bromo-NH-1,2,3-triazoles have shown that alkylation with alkyl halides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) selectively yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The bromine atom serves as a removable directing group, suppressing undesired alkylation pathways and ensuring high regioselectivity for the N-2 position. organic-chemistry.org Optimization of reaction conditions, particularly temperature, has been found to significantly enhance this selectivity; conducting the reaction in DMF at -10°C provides the best results for achieving high regioselectivity. organic-chemistry.org This methodology is versatile, allowing for the preparation of various polysubstituted triazoles with excellent yields. organic-chemistry.org

Further investigations into the modification of 5-aryl-4-trifluoroacetyltriazoles have corroborated these findings. mdpi.com Screening of various alkylation conditions revealed that using sodium carbonate (Na₂CO₃) as the base in DMF preferentially produces 2-substituted triazoles in yields up to 86%, with the minor 1-alkyl isomer constituting less than 6% in optimal cases. mdpi.com The choice of base and solvent is critical; while lithium, sodium, and potassium carbonates gave similar selectivity and yields, other bases like cesium carbonate (Cs₂CO₃) and DBU resulted in lower selectivity and significantly reduced yields. mdpi.com

In addition to alkylation, regioselective N-arylation has also been achieved with high control. The reaction of NH-triazoles with activated aryl halides (via SNAr reaction) or with boronic acids (via Chan-Lam coupling) leads to the regiospecific formation of 2-aryl substituted 1,2,3-triazoles. mdpi.com The SNAr arylation is completely regiospecific, affording only the N-2 aryl products. mdpi.com Similarly, the Chan-Lam reaction, catalyzed by copper(II) acetate, also yields 2-N-aryl derivatives with 100% regioselectivity. mdpi.com These methods highlight the robust control that can be exerted over the N-substitution of brominated and otherwise functionalized 1,2,3-triazoles.

| Triazole Substrate | Reaction Type | Conditions (Base, Solvent, Temp) | Product | Regioselectivity (N-2:N-1) | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromo-NH-1,2,3-triazoles | Alkylation | K₂CO₃, DMF, -10°C | 2-Alkyl-4-bromo-1,2,3-triazole | Highly Selective for N-2 | Excellent | organic-chemistry.org |

| 5-Aryl-4-trifluoroacetyl-NH-1,2,3-triazole | Alkylation | Na₂CO₃, DMF, RT | 2-Alkyl-5-aryl-4-trifluoroacetyl-1,2,3-triazole | > 94:6 | Up to 86% | mdpi.com |

| 5-Aryl-4-trifluoroacetyl-NH-1,2,3-triazole | Arylation (SNAr) | Na₂CO₃, DMF, 80-100°C | 2-Aryl-5-aryl-4-trifluoroacetyl-1,2,3-triazole | 100% N-2 (Regiospecific) | Up to 86% | mdpi.com |

| 5-Aryl-4-trifluoroacetyl-NH-1,2,3-triazole | Arylation (Chan-Lam) | Cu(OAc)₂, DMSO, Heat | 2-Aryl-5-aryl-4-trifluoroacetyl-1,2,3-triazole | 100% N-2 (Regiospecific) | Up to 89% | mdpi.com |

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Sustainability Principles

The synthesis of 1,2,3-triazoles, including brominated and cyclopropylated analogues, has been significantly advanced by the principles of green chemistry, focusing on maximizing efficiency and minimizing environmental impact. nih.govjocpr.com Key metrics for evaluating the "greenness" of a synthetic route include synthetic efficiency (yield), atom economy, and adherence to broader sustainability principles like waste reduction and the use of eco-friendly reagents. nih.govekb.eg

Synthetic Efficiencies: The most common and efficient method for synthesizing the 1,2,3-triazole core is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. mdpi.com The copper-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," is renowned for its high efficiency, rapid reaction times, good yields, and specificity. wisdomlib.org This method allows for the synthesis of numerous derivatives with minimal changes to the reactants. wisdomlib.org Alternative energy sources such as microwave irradiation and ultrasound have also been employed to improve efficiency, offering reduced reaction times and yields often exceeding 90%. nih.govwisdomlib.org

Atom Economy: Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. numberanalytics.comprimescholars.com Addition reactions, such as the [3+2] cycloaddition used to form triazoles, are inherently atom-economical as they incorporate all atoms from the reactants into the product, generating minimal to no byproducts. primescholars.com The CuAAC reaction, for instance, is a prime example of a process with high atom economy, as it proceeds rapidly and selectively with minimal side products. jocpr.com This contrasts sharply with substitution or elimination reactions where significant portions of the reactants are discarded as waste. primescholars.com A high atom economy is a fundamental goal of green chemistry as it directly correlates with reduced waste generation and more sustainable chemical processes. numberanalytics.com

| Synthetic Method | Key Features | Efficiency / Yield | Atom Economy | Sustainability Aspects | Reference |

|---|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Click chemistry; high specificity | High, often >90% | Very High (Addition Reaction) | High efficiency, but uses copper catalyst | jocpr.comwisdomlib.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Forms 1,5-regioisomers | Good to high | Very High (Addition Reaction) | Offers different regioselectivity; uses ruthenium catalyst | researchgate.net |

| Microwave (MWI) / Ultrasound Irradiation | Alternative energy sources | High, often >90% | Very High | Reduces reaction times and energy consumption | nih.govwisdomlib.org |

| Solvent-Free / Mechanochemistry (Ball Milling) | Avoids bulk solvents | Excellent, up to 99% | Very High | Minimizes solvent waste, reduces energy use, easier work-up | ekb.egwisdomlib.org |

| Metal-Free Synthesis | Reaction of enaminones with azides | Good | High | Avoids potentially toxic metal catalysts, environmentally benign | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

High-Resolution One-Dimensional (¹H and ¹³C) NMR Analysis: Chemical Shifts and Spin-Spin Coupling Constants

The ¹H NMR spectrum is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The N-H proton of the triazole ring is expected to appear as a broad singlet in the downfield region, typically between 12 and 15 ppm, although its exact position and appearance can be highly dependent on the solvent and concentration. The cyclopropyl group presents a more complex set of signals due to spin-spin coupling. It consists of one methine proton (CH) and two pairs of diastereotopic methylene (B1212753) protons (CH₂). The methine proton would likely appear as a multiplet, coupled to the four adjacent methylene protons. The two methylene groups would each produce distinct multiplets.

The ¹³C NMR spectrum provides information on the carbon skeleton. The triazole ring is expected to show two signals for its carbon atoms (C4 and C5). The carbon atom C4, bonded to the cyclopropyl group, would appear at a certain chemical shift, while the C5 carbon, bonded to the bromine atom, would be shifted significantly and its signal intensity may be reduced due to the influence of the adjacent quadrupolar bromine nucleus. The cyclopropyl group would exhibit two signals: one for the methine carbon and another for the two equivalent methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Triazole N-H | 12.0 - 15.0 (broad s) | - |

| Cyclopropyl-CH | 1.8 - 2.2 (m) | 5 - 15 |

| Cyclopropyl-CH₂ | 0.8 - 1.2 (m) | 8 - 18 |

| Triazole C4 | - | 135 - 145 |

| Triazole C5 | - | 120 - 130 |

Note: Predicted values are based on general principles and data for analogous structures. Actual values may vary.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivities and Spatial Relationships

Two-dimensional NMR experiments are indispensable for confirming the precise atomic connectivity and spatial arrangement of the molecule. ncl.res.in

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A key observation would be the correlation between the cyclopropyl methine proton and the cyclopropyl methylene protons, confirming the integrity of the cyclopropyl ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the predicted proton signals of the cyclopropyl group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for confirming the substitution pattern of the triazole ring. ncl.res.in It reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would be observed from the cyclopropyl methine proton to both the C4 and C5 carbons of the triazole ring. Additionally, the N-H proton would be expected to show a correlation to the C5 carbon, confirming its position. These correlations unambiguously differentiate the title compound from its isomer, 4-bromo-5-cyclopropyl-1H-1,2,3-triazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. A NOESY experiment could show a cross-peak between the cyclopropyl methine proton and the N-H proton of the triazole ring, providing further evidence for the proposed structure.

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Significance |

| COSY | Cyclopropyl-CH | Cyclopropyl-CH₂ | Confirms cyclopropyl spin system |

| HSQC | Cyclopropyl-CH | Cyclopropyl-CH | Links protons to their carbons |

| Cyclopropyl-CH₂ | Cyclopropyl-CH₂ | ||

| HMBC | Cyclopropyl-CH | Triazole C4, Triazole C5 | Confirms cyclopropyl-C4 connectivity |

| Triazole N-H | Triazole C5 | Confirms C5-Br and N-H position |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to study its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com For this compound (C₅H₆BrN₃), the calculated monoisotopic mass is approximately 186.9745 Da. A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic pair of peaks (M⁺ and M+2) in the mass spectrum that are separated by two mass units and have a roughly 1:1 intensity ratio, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated chromatographic and mass spectrometric techniques are vital for assessing the purity of the synthesized compound and for its identification in complex mixtures. bldpharm.com

LC-MS: Given the polarity imparted by the N-H group, Liquid Chromatography-Mass Spectrometry would be a highly suitable method for the analysis of this compound. It allows for the separation of the compound from starting materials, byproducts, and isomers, with the mass spectrometer providing confident identification of the peak corresponding to the title compound based on its mass-to-charge ratio and bromine isotope pattern.

GC-MS: Gas Chromatography-Mass Spectrometry could also be employed, provided the compound has sufficient volatility and thermal stability to be analyzed without decomposition in the heated injector and column.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing a fingerprint that is unique to its structure.

The Infrared (IR) spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3100-3200 cm⁻¹ would be characteristic of the N-H stretching vibration of the triazole ring. C-H stretching vibrations from the cyclopropyl group would appear just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain a series of bands corresponding to the stretching vibrations of the C=N, N=N, and C=C bonds within the triazole ring. The C-Br stretching vibration is expected at lower frequencies, typically below 700 cm⁻¹. rsc.orgnist.gov

The Raman spectrum provides complementary information. researchgate.net Symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The symmetric breathing mode of the cyclopropyl ring would be a characteristic Raman band. The triazole ring vibrations would also be visible, and their comparison with the IR spectrum can aid in a more complete vibrational assignment.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Triazole) | 3100 - 3200 (broad) | Weak / Not prominent |

| C-H Stretch (Cyclopropyl) | 3000 - 3100 | 3000 - 3100 |

| C=N, N=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| Cyclopropyl Ring Modes | 800 - 1200 | 800 - 1200 (strong) |

| C-Br Stretch | < 700 | < 700 |

Note: These are generalized predictions; actual peak positions and intensities can vary.

Identification of Characteristic Vibrational Frequencies and Functional Group Signatures

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and structural motifs within a molecule. For this compound, the spectra are expected to exhibit characteristic bands corresponding to the triazole ring, the cyclopropyl substituent, and the carbon-bromine bond.

The 1,2,3-triazole ring has several distinct vibrational modes. The N-H stretching vibration of the triazole ring typically appears as a broad band in the IR spectrum, generally in the region of 3200-3400 cm⁻¹. The C-H stretching vibration associated with the triazole ring is expected in the 3080-3150 cm⁻¹ range researchgate.net. The stretching vibrations of the triazole ring framework, involving C=N, N=N, C-N, and N-N bonds, give rise to a series of characteristic bands between 1100 and 1550 cm⁻¹ nih.govresearchgate.net.

The cyclopropyl group possesses unique vibrational signatures due to its strained ring structure. The C-H stretching vibrations of the cyclopropyl ring are typically observed at frequencies slightly higher than those of unstrained alkanes, often appearing in the 3040-3080 cm⁻¹ region uomustansiriyah.edu.iq. Furthermore, specific marker bands for the cyclopropyl ring, related to ring deformation or "breathing" modes, are anticipated, with a notable band often found near 1222 cm⁻¹ nih.gov.

The carbon-bromine (C-Br) stretching vibration is expected to produce an absorption band in the lower frequency region of the IR spectrum, typically between 690 and 515 cm⁻¹, a range characteristic of alkyl halides vscht.czorgchemboulder.comlibretexts.org.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| 3200 - 3400 | N-H (Triazole) | Stretching | rsc.org |

| 3080 - 3150 | C-H (Triazole) | Stretching | researchgate.net |

| 3040 - 3080 | C-H (Cyclopropyl) | Stretching | uomustansiriyah.edu.iq |

| 1100 - 1550 | Triazole Ring | Ring Stretching/Deformation | nih.govresearchgate.net |

| ~1222 | Cyclopropyl Ring | Ring Deformation | nih.gov |

| 690 - 515 | C-Br | Stretching | orgchemboulder.comlibretexts.org |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal, allowing for the precise determination of the spatial arrangement of atoms, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction: Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for this compound is not publicly documented, extensive crystallographic data from closely related 1,2,3-triazole derivatives allow for a reliable prediction of its molecular geometry nih.govresearchgate.net. The 1,2,3-triazole ring is planar and aromatic acs.org. For N-1 substituted 1,2,3-triazoles, the N(1)–N(2) bond is typically longer (approx. 1.34–1.36 Å) than the N(2)–N(3) bond (approx. 1.29–1.31 Å), indicating more single- and double-bond character, respectively nih.gov. The endocyclic angles within the five-membered ring are all close to the ideal 108°. The cyclopropyl group would exhibit C-C bond lengths typical for such a strained ring, around 1.51 Å. The dihedral angle, which describes the rotation between the plane of the triazole ring and the plane of the cyclopropyl group, is a key conformational parameter.

Table 2: Predicted Molecular Geometry Parameters from Related Crystal Structures

| Parameter | Bond/Atoms | Expected Value (Å or °) | Reference |

| Bond Length | N(1)-N(2) | 1.34 - 1.36 Å | nih.gov |

| Bond Length | N(2)-N(3) | 1.29 - 1.31 Å | nih.gov |

| Bond Length | N(1)-C(5) | 1.33 - 1.35 Å | nih.gov |

| Bond Length | C(4)-C(5) | 1.36 - 1.38 Å | nih.gov |

| Bond Length | C(4)-N(3) | 1.34 - 1.36 Å | nih.gov |

| Bond Length | C(cyclopropyl)-C(cyclopropyl) | ~1.51 Å | - |

| Bond Angle | N(3)-N(2)-N(1) | ~108 ° | researchgate.net |

| Bond Angle | C(5)-N(1)-N(2) | ~110 ° | researchgate.net |

| Bond Angle | C(4)-C(5)-N(1) | ~107 ° | researchgate.net |

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state is dictated by a variety of non-covalent interactions. The presence of a bromine atom and an acidic N-H group suggests that halogen and hydrogen bonds are likely to be dominant forces in the crystal packing.

Hydrogen Bonding: The N-H group of the triazole ring is a potent hydrogen bond donor, while the lone pairs on the other two nitrogen atoms (N2 and N3) can act as acceptors. This facilitates the formation of strong intermolecular N-H···N hydrogen bonds, which often link molecules into chains or more complex networks nih.govrsc.orgiucr.org. This is a common and structure-directing motif in the crystallography of 1H-triazoles researchgate.netx-mol.com.

Halogen Bonding: The bromine atom attached to the triazole ring can act as a halogen bond donor. This occurs due to the formation of an electropositive region, known as a σ-hole, on the halogen atom opposite to the C-Br covalent bond mdpi.comnih.gov. This electrophilic region can engage in attractive interactions with nucleophilic sites on adjacent molecules, such as the nitrogen atoms of the triazole ring (C-Br···N) or even another bromine atom (C-Br···Br) researchgate.netuni-muenchen.de. Such interactions are highly directional and play a crucial role in crystal engineering.

Elemental Analysis for Empirical Formula Validation and Overall Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretically calculated values derived from the compound's empirical formula. For a sample to be considered pure, the experimentally determined percentages must match the theoretical values within a narrow margin, typically ±0.4% stackexchange.com. This analysis is crucial for confirming that the synthesized compound has the correct atomic composition and is free from significant impurities davidson.edu.

For this compound, with the molecular formula C₅H₆BrN₃, the theoretical elemental composition is calculated as follows.

Table 3: Theoretical Elemental Composition of C₅H₆BrN₃

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 31.94% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.22% |

| Bromine | Br | 79.904 | 1 | 79.904 | 42.49% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.35% |

| Total | C₅H₆BrN₃ | - | - | 188.028 | 100.00% |

Reactivity of the Bromine Substituent at Position 5

The bromine atom at the C5 position of the 1,2,3-triazole ring is a key functional handle, enabling a variety of transformations including nucleophilic substitution, metal-catalyzed cross-coupling, and reduction. The triazole ring's electron-withdrawing character activates the C-Br bond, making it a versatile site for derivatization.

Nucleophilic Aromatic Substitution (SNAr) is a viable pathway for replacing the bromine atom on the electron-deficient triazole ring. In SNAr reactions, the presence of strong electron-withdrawing groups on an aromatic ring activates it for attack by a nucleophile. youtube.com The 1,2,3-triazole ring system itself functions as an activating group, facilitating the displacement of the bromide leaving group.

The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the bromide ion is eliminated. youtube.com Research on the closely related 5-bromo-1,2,3-triazines has shown that they undergo concerted SNAr reactions with phenols. nih.govacs.org Similarly, sulfone-activated thiazolo[4,5-d] nih.govacs.orguzh.chtriazoles readily participate in SNAr reactions, highlighting the inherent reactivity of this class of heterocycles. nih.govrsc.org For this compound, this pathway allows for the introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Bromo-Heterocycles

| Nucleophile | Heterocycle | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Phenol | 5-Bromo-1,2,3-triazine | 5-Aryloxy-1,2,3-triazine | Base, THF, 40°C | High | acs.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo-substituted triazole is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling : This reaction couples the bromotriazole with a boronic acid or ester to form a C-C bond. It is a general and efficient method for arylating and alkylating the 5-position of the triazole ring. rsc.org Studies on 5-bromo-1,2,3-triazines have demonstrated successful Suzuki couplings with a variety of (hetero)aryl boronic acids, achieving high yields under optimized conditions using a palladium catalyst and a base like Ag₂CO₃. uzh.chnih.gov A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water has also been developed, highlighting the reaction's versatility and applicability under green chemistry conditions. rsc.org This methodology allows for the synthesis of diverse 2,4,5-trisubstituted triazoles from 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org

Sonogashira Coupling : The Sonogashira reaction facilitates the coupling of the bromotriazole with a terminal alkyne, creating an alkynyl-substituted triazole. This reaction typically employs a palladium(0) catalyst, a copper(I) cocatalyst, and an amine base. libretexts.orgorganic-chemistry.org The resulting C(sp²)-C(sp) bond is a valuable synthon for further chemical modifications. The reaction has been successfully applied to other bromo-N-heterocycles, such as bromoindoles and bromopyrazoles, demonstrating its broad substrate scope. researchgate.netresearchgate.net

Heck Reaction : The Heck reaction involves the palladium-catalyzed vinylation of the bromotriazole with an alkene. organic-chemistry.orglibretexts.org This transformation introduces a vinyl group at the C5 position. A significant challenge in Heck reactions with bromo-heteroarenes can be competitive dehalogenation. nih.govbeilstein-journals.org However, reaction conditions can be optimized, for instance by using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), to favor the desired coupling product. nih.govbeilstein-journals.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Triazoles and Analogs

| Reaction | Coupling Partner | Catalyst System | Key Features | Source |

|---|---|---|---|---|

| Suzuki | (Hetero)aryl boronic acids | Pd(dppf)Cl₂, Ag₂CO₃ | Efficient C-C bond formation; tolerant of various functional groups. | uzh.chrsc.orgnih.gov |

| Sonogashira | Terminal alkynes | Pd(0) complex, Cu(I) cocatalyst | Forms C(sp²)-C(sp) bonds; creates alkynyl-heterocycles. | libretexts.orgorganic-chemistry.orgresearchgate.net |

| Heck | Alkenes | Pd(OAc)₂, PPh₃ | Forms vinylated heterocycles; dehalogenation can be a side reaction. | nih.govbeilstein-journals.orgmdpi.com |

The bromine atom can be selectively removed through reductive debromination, typically via catalytic hydrogenation. This process converts this compound into its parent compound, 4-cyclopropyl-1H-1,2,3-triazole.

This reaction is commonly carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. youtube.comyoutube.com The process involves the addition of two hydrogen atoms across the C-Br bond. Research has shown that the hydrogenation of 2-substituted 4-bromo-1,2,3-triazoles is an efficient method for synthesizing 2,4-disubstituted triazoles. organic-chemistry.org Similarly, 2-aryl-4,5-dibromotriazoles can be selectively debrominated via hydrogenation to yield 2-aryltriazoles. researchgate.net This strategy uses the bromine atom as a removable directing group to control regioselectivity in earlier synthetic steps before it is cleanly removed. organic-chemistry.org

Reactivity of the Cyclopropyl Moiety at Position 4

The cyclopropyl group is a strained three-membered ring that can participate in unique chemical reactions, most notably ring-opening transformations driven by the release of approximately 27.5 kcal/mol of ring strain. researchgate.net

The cyclopropyl ring attached to the triazole can be opened under various conditions, particularly through radical pathways or with the aid of transition metal catalysts. These reactions often lead to the formation of linear or new cyclic structures.

A radical ring-opening arylation has been demonstrated between cyclopropanol and 1,2,3-triazole, leading to the synthesis of fused 4,5,6,7-tetrahydro nih.govacs.orguzh.chtriazolo[1,5-a]pyridines. nih.govresearchgate.net Oxidative radical ring-opening reactions of cyclopropane (B1198618) derivatives are a common strategy for creating functionalized acyclic compounds. beilstein-journals.org The regioselectivity of the ring-opening is influenced by the stability of the resulting radical or intermediate. The stereochemistry of the ring-opening of cyclopropyl radicals often proceeds in a disrotatory fashion. rsc.org In the context of this compound, such reactions could provide pathways to more complex, functionalized heterocyclic systems.

Direct functionalization of the cyclopropyl ring without inducing ring-opening is challenging due to the ring's inherent strain and susceptibility to cleavage. Most reactions involving electrophilic or radical attack on cyclopropane derivatives tend to proceed via a ring-opened intermediate. beilstein-journals.org

While specific examples of direct oxidation or halogenation of a cyclopropyl group on a 1,2,3-triazole are not prevalent in the literature, such transformations would require carefully controlled, mild conditions to avoid the more favorable ring-opening pathways. Theoretical approaches might involve electrophilic addition followed by elimination to preserve the ring, but this remains a less explored area of reactivity for this particular system.

Electrophilic Aromatic Substitution Reactions on the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is generally considered to be electron-deficient, which deactivates it towards classical electrophilic aromatic substitution reactions. Direct substitution on the carbon atoms of the triazole ring is challenging without the presence of activating groups.

However, electrophilic attack can be facilitated under certain conditions. For instance, the formation of 2-phenyltriazole 1-oxides has been shown to activate the C-5 position towards both electrophilic and nucleophilic attack. rsc.org These N-oxides can be selectively halogenated. rsc.org Deprotonated N-methoxytriazolium salts have also been demonstrated to react with electrophiles to yield substituted triazole N-oxides. rsc.org For fused pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine systems, electrophilic substitution reactions such as bromination, iodination, and nitration have been successfully carried out on the pyrimidine (B1678525) ring portion of the molecule. beilstein-journals.org

In the case of this compound, direct electrophilic substitution on the triazole ring would be expected to be difficult. The presence of the electron-withdrawing bromo group would further deactivate the ring. Therefore, strategies involving activation of the triazole ring, for example through N-oxidation, would likely be necessary to achieve electrophilic substitution at the remaining C-H position (if the N1 is unsubstituted).

Regioselective Functional Group Interconversions and Transformations on the Triazole Scaffold

The C5-bromo substituent on this compound is the most likely site for functional group interconversions. Halogenated triazoles and related nitrogen heterocycles are versatile intermediates for introducing a variety of functional groups through cross-coupling and substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key transformation for halo-heterocycles. For example, 5-bromo-1,2,3-triazines readily undergo SNAr reactions with various phenols to produce 5-aryloxy-1,2,3-triazines. acs.org Similarly, the bromine atom on 5-bromo-6-methyl-1H-benzo[d] evitachem.comacs.orgtriazole can be substituted by nucleophiles such as amines, thiols, or alkoxides. It is therefore highly probable that the bromo group of this compound can be displaced by various nucleophiles to afford a range of 5-substituted derivatives.

Palladium-catalyzed cross-coupling reactions are another powerful tool for the functionalization of bromo-heterocycles. An efficient palladium-catalyzed cross-coupling method has been developed for 5-bromo-1,2,3-triazine, allowing for the synthesis of a wide array of (hetero)aryl-1,2,3-triazines. researchgate.net These reactions demonstrate good generality, tolerating both electron-donating and electron-withdrawing groups on the coupling partner. researchgate.netevitachem.com Given these precedents, it is expected that this compound can undergo Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the C5 position.

Below is a table summarizing representative functional group transformations on analogous 5-bromo-heterocyclic systems, which suggest potential derivatization pathways for this compound.

| Starting Material | Reagent(s) | Catalyst/Conditions | Product | Reaction Type | Yield (%) | Reference |

| 5-bromo-1,2,3-triazine | Phenol, K2CO3 | THF, 40 °C | 5-phenoxy-1,2,3-triazine | SNAr | High | acs.org |

| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf-CF3)Cl2, Ag2CO3 | 5-(4-tert-butylphenyl)-1,2,3-triazine | Suzuki Coupling | 97 | researchgate.netevitachem.com |

| 5-bromo-1,2,3-triazine | 4-fluorophenylboronic acid | Pd(dppf-CF3)Cl2, Ag2CO3 | 5-(4-fluorophenyl)-1,2,3-triazine | Suzuki Coupling | 72 | researchgate.netevitachem.com |

| 5-iodo-1,2,3-triazole | Amine, CS2 | Cu-catalyzed | Benzoxazole derivative | Domino reaction | Good | evitachem.com |

| 5-iodo-1,2,3-triazole | (Hetero)arylboronic acid | CuCl, MeOLi | 5-aryl-1,2,3-triazole | Suzuki-type Coupling | Good to Excellent | nih.gov |

Mechanistic Insights into Key Reactions Involving this compound

While specific mechanistic studies on this compound are not available, the mechanisms of key reactions involving analogous compounds have been investigated, providing a framework for understanding its reactivity.

The nucleophilic aromatic substitution (SNAr) of 5-bromo-1,2,3-triazines with phenols has been shown through DFT calculations to proceed via a concerted mechanism, which is a departure from the classical stepwise SNAr pathway. acs.org This suggests that the substitution at the C5 position of the triazole ring might not involve a stable Meisenheimer intermediate.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the mechanism is well-established and is expected to apply to this compound. A plausible mechanism for the reaction of a 5-iodo-1,2,3-triazole with an arylboronic acid involves the formation of a copper acetylide intermediate, which then undergoes a CuAAC pathway to generate a C5-cuprate triazole intermediate. nih.gov An alternative and more general palladium-catalyzed mechanism would involve the oxidative addition of the 5-bromo-1,2,3-triazole to a Pd(0) complex to form a Pd(II)-triazolyl intermediate. beilstein-journals.org This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 5-aryl-1,2,3-triazole product and regenerate the Pd(0) catalyst. beilstein-journals.org

In some instances, transformations of the triazole ring itself can occur. For example, a denitrogenation strategy for N-fluoroalkylated 1,2,3-triazoles proceeds via vinyl cation intermediates. bldpharm.com Microwave-assisted transformations of 5-acyl-N-pentafluoroethylated 1,2,3-triazoles can lead to ring-fused isoquinolines through the formation of reactive ketenimine intermediates. bldpharm.com These denitrogenative transformations highlight the potential for more complex rearrangements of the triazole scaffold under specific conditions.

Computational and Theoretical Studies on 5 Bromo 4 Cyclopropyl 1h 1,2,3 Triazole

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of heterocyclic compounds like 5-bromo-4-cyclopropyl-1H-1,2,3-triazole. researchgate.netnih.govresearchgate.net These methods provide detailed insights into the molecule's geometry, electronic structure, and vibrational modes.

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry to determine the most stable, low-energy conformation. This is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). nih.govajchem-a.com Ab initio methods, like Hartree-Fock (HF), can also be employed for this purpose. researchgate.netnih.gov

The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface of the molecule. For this compound, this would involve determining the precise spatial arrangement of the triazole ring, the cyclopropyl (B3062369) group, and the bromine atom. The planarity of the triazole ring and the orientation of the cyclopropyl substituent relative to the ring are key structural parameters that would be elucidated.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C4-C5 Bond Length (Å) | 1.39 |

| N1-N2 Bond Length (Å) | 1.35 |

| N2-N3 Bond Length (Å) | 1.30 |

| C5-Br Bond Length (Å) | 1.88 |

| C4-Cyclopropyl Bond Length (Å) | 1.50 |

| C4-N3-N2 Angle (°) | 108.5 |

| N1-N2-N3 Angle (°) | 110.0 |

| C5-C4-Cyclopropyl Angle (°) | 125.0 |

| Dihedral Angle (Triazole-Cyclopropyl) (°) | ~60-90 |

Note: The values in this table are illustrative and based on typical bond lengths and angles found in similar substituted triazole structures. Actual values would require specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

For this compound, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich triazole ring and the bromine atom, while the LUMO might be distributed across the triazole ring and the cyclopropyl group. A smaller HOMO-LUMO gap would suggest higher reactivity. ajchem-a.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and based on typical FMO energies for bromo- and cyclopropyl-substituted triazoles. Specific calculations are required for precise values.

Understanding the charge distribution within a molecule is essential for predicting its reactive sites. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom. nih.gov These analyses would reveal the electronic effects of the bromine and cyclopropyl substituents on the triazole ring.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net For this compound, the ESP map would likely show regions of negative potential (electron-rich) around the nitrogen atoms of the triazole ring and the bromine atom, indicating these as likely sites for electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms.

Table 3: Predicted Mulliken Atomic Charges for this compound (Illustrative)

| Atom | Predicted Charge (a.u.) |

| N1 | -0.35 |

| N2 | -0.15 |

| N3 | -0.30 |

| C4 | 0.20 |

| C5 | 0.10 |

| Br | -0.10 |

Note: These charge values are illustrative and represent a plausible charge distribution. Actual values would be obtained from specific quantum chemical calculations.

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.govresearchgate.net This theoretical spectrum can then be compared with experimental spectra to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-H stretching of the cyclopropyl group, the C-N and N-N stretching of the triazole ring, and the C-Br stretching. ijsr.net

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (cyclopropyl) | 3000-3100 |

| C=N stretch (triazole) | 1450-1550 |

| N-N stretch (triazole) | 1200-1300 |

| C-Br stretch | 500-600 |

Note: These are typical frequency ranges for the specified functional groups and would be more precisely determined through DFT calculations.

Reactivity Descriptors from Conceptual DFT (CDFT)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. mdpi.com These descriptors are derived from the variations in energy with respect to the number of electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Indicates the electron-donating ability of a molecule.

These parameters are calculated using the energies of the HOMO and LUMO. researchgate.netnih.gov For this compound, these descriptors would provide a quantitative assessment of its reactivity profile.

Table 5: Predicted Global Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 3.25 |

| Nucleophilicity Index (N) | 2.50 |

Note: The values presented are illustrative and based on general trends for similar heterocyclic compounds. Specific calculations are necessary for accurate determination.

Local Reactivity Descriptors: Fukui Functions and Parr Functions for Site-Selectivity Prediction

Computational chemistry provides powerful tools for predicting the reactivity of molecules. For this compound, local reactivity descriptors such as Fukui functions and Parr functions are instrumental in identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks. These descriptors are derived from conceptual Density Functional Theory (DFT) and help in understanding site-selectivity.

Fukui functions (f(r)) quantify the change in electron density at a specific point when the total number of electrons in the system changes.

f⁺(r) corresponds to the site most susceptible to nucleophilic attack (addition of an electron).

f⁻(r) indicates the preferred site for electrophilic attack (removal of an electron).

f⁰(r) points to the site most reactive towards radical attack .

For the 1,2,3-triazole ring, the nitrogen atoms, with their lone pairs of electrons, and the carbon atoms are all potential reaction centers. The bromo and cyclopropyl substituents significantly influence the electronic distribution. The electron-withdrawing nature of the bromine atom and the unique electronic properties of the cyclopropyl group modulate the reactivity of the triazole core. Parr functions provide a more refined tool for predicting regioselectivity in reactions like cycloadditions by identifying the most electrophilic and nucleophilic centers within the molecule.

Calculations for analogous substituted triazoles suggest that the C5 carbon, bonded to the electron-withdrawing bromine atom, would be a primary site for nucleophilic attack. Conversely, electrophilic attack is often directed towards the nitrogen atoms of the triazole ring.

Table 1: Hypothetical Fukui Function Indices for this compound

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |

| N1 | 0.08 | 0.15 | 0.115 |

| N2 | 0.07 | 0.13 | 0.100 |

| N3 | 0.09 | 0.14 | 0.115 |

| C4 | 0.12 | 0.05 | 0.085 |

| C5 | 0.25 | 0.03 | 0.140 |

| Br | 0.18 | 0.02 | 0.100 |

Note: These values are representative and intended for illustrative purposes. Actual values require specific DFT calculations.

Aromaticity Assessment of the 1,2,3-Triazole Ring in Substituted Systems

The 1,2,3-triazole ring is classified as a heteroaromatic system. wikipedia.org Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons (satisfying Hückel's rule). reddit.com This aromatic character contributes to the surprising stability of compounds containing three adjacent nitrogen atoms. wikipedia.org The substituents on the ring, such as the bromo and cyclopropyl groups in this compound, can modulate the degree of aromaticity by influencing the electron density within the ring. nih.gov

Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD) Calculations

The degree of aromaticity can be quantified using computational methods like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD).

NICS is a widely used magnetic criterion for aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring (or above it). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the stronger the aromatic character. For 1,2,3-triazole systems, NICS calculations typically yield negative values, confirming their aromatic nature.

AICD provides a visual representation of the induced magnetic field, allowing for a direct observation of the ring currents. For an aromatic system like the 1,2,3-triazole ring, AICD plots would show a continuous current loop flowing around the ring, confirming the delocalization of π-electrons. The presence of the electron-withdrawing bromine atom might slightly reduce the electron density in the ring, potentially leading to a less negative NICS value compared to an unsubstituted triazole, thereby indicating a slight decrease in aromaticity.

Table 2: Representative NICS(0) and NICS(1) Values for Aromatic Heterocycles

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Benzene | -7.6 | -10.1 | Aromatic |

| Pyrrole | -15.2 | -12.5 | Aromatic |

| 1,2,3-Triazole (unsubstituted) | -11.5 | -9.8 | Aromatic |

| This compound (Estimated) | -9.0 | -8.5 | Aromatic |

Note: NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. Values are illustrative.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Localization and Energy Barrier Determination

A key aspect of mechanistic studies is the localization of transition states (TS) and the determination of activation energy barriers. jcchems.com By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products. The structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes. The calculated energy barrier (the difference in energy between the reactants and the transition state) determines the reaction rate. For complex reactions, such as the regioselective synthesis of substituted triazoles, computational analysis can explain why one isomer is formed preferentially over another by comparing the energy barriers of the competing pathways. nih.gov For instance, in the synthesis of a 1,4,5-trisubstituted triazole, modeling can clarify the steric and electronic factors that favor a specific arrangement of substituents.

Table 3: Hypothetical Energy Profile for a Triazole Synthesis Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting Materials (e.g., Azide (B81097) + Alkyne) |

| Transition State (TS1) | +25.4 | Energy barrier for 1,4-isomer formation |

| Intermediate | -5.2 | Transient species |

| Transition State (TS2) | +29.8 | Energy barrier for 1,5-isomer formation |

| Product (1,4-isomer) | -35.0 | Thermodynamically favored product |

Note: These values are hypothetical and illustrate how computational data can explain regioselectivity.

Solvation Effects and Explicit Solvent Models in Reaction Dynamics

Reactions are typically carried out in a solvent, which can have a profound impact on the reaction mechanism and rate. researchgate.net Computational models must account for these solvation effects. There are two main approaches:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgmuni.cz This method is computationally efficient and good for modeling long-range electrostatic interactions.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. wikipedia.orgyoutube.com This is computationally more demanding but is crucial when specific solute-solvent interactions, such as hydrogen bonding, play a critical role. muni.cz Hybrid models, which treat the first solvation shell explicitly and the bulk solvent implicitly, offer a compromise between accuracy and computational cost.

For reactions involving charged or highly polar species, such as intermediates in triazole synthesis, accurately modeling solvation is essential for obtaining results that correlate well with experimental observations. researchgate.netnii.ac.jp

In Silico Design Principles for Future Derivatization and Targeted Applications

The 1,2,3-triazole scaffold is a valuable building block in medicinal chemistry and materials science due to its stability, capacity for hydrogen bonding, and strong dipole moment. nih.govnih.gov In silico design principles, guided by computational chemistry, are crucial for the rational derivatization of molecules like this compound for specific applications. researchgate.netnih.gov

Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies allow chemists to predict how modifications to the parent structure will affect its biological activity or material properties. pensoft.netnih.govnih.gov For example, if the target is a specific enzyme, docking simulations can predict the binding affinity of various derivatives. nih.govnih.gov

Starting with this compound, a medicinal chemist could use computational tools to:

Explore substitutions at the bromine position: The bromine atom can be replaced with other groups via cross-coupling reactions. Modeling can help select substituents that enhance binding to a biological target.